6-((叔丁氧羰基)氨基)吡啶酸乙酯

描述

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate, also known as Boc-Lys-OEt or N-Boc-L-lysine ethyl ester, is a chemical compound commonly used in chemical synthesis and drug development. It is also referred to as 2-Pyridinecarboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester; 6-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid ethyl ester; Ethyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]-2-pyridinecarboxylate .

Synthesis Analysis

The synthesis of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate involves the reaction of ethyl 6-aminopicolinate with di-t-butyl dicarbonate in the presence of DMAP (4-dimethylaminopyridine) as a catalyst . The reaction is typically carried out in a solvent such as tert-butyl alcohol or acetone at room temperature for about 18 hours . The product is then isolated by filtration after cooling the reaction mixture to -20°C .Molecular Structure Analysis

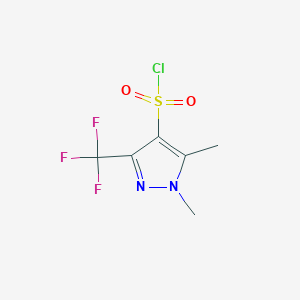

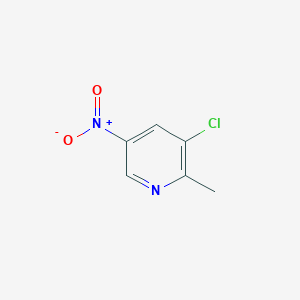

The molecular formula of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate is C13H18N2O4 . This compound has a molecular weight of 266.29 g/mol.Chemical Reactions Analysis

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate is a reactant in various chemical reactions. For instance, it can be used in the synthesis of Hsp90 fluorescent probes .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-((tert-butoxycarbonyl)amino)picolinate include a molecular weight of 266.29300 . The compound’s exact mass is 266.12700 . It has a LogP value of 2.61890, indicating its lipophilicity . The boiling point, melting point, and density are not available .科学研究应用

立体选择性合成

发现 (E)-7-叠氮基-6-[双(叔丁氧羰基)氨基]-2-庚烯酸乙酯经历立体选择性分子内叠氮基 1,3-偶极环加成,形成稳定的三唑啉。这个过程突出了该化合物在构建具有精确立体化学结构的复杂分子中的用途,这对于药物和其他生物活性化合物的开发至关重要 (Kokotos, Markidis, & Mikros, 2003)。

不对称合成

对 N-叔丁氧羰基 α-氨基酸的不对称合成研究,包括 (5S,6R)-4-叔丁氧羰基-5,6-二苯基吗啉-2-酮的合成,展示了乙基衍生物在生产光学活性化合物中的重要性。这对于合成对映体纯净的物质至关重要,这对药物开发和催化具有重要意义 (Williams 等人,2003)。

抗菌聚合物

具有末端季铵基团的聚(2-烷基-1,3-恶唑啉)的合成证明了对金黄色葡萄球菌的抗菌潜力。这些发现强调了在开发新型抗菌材料中使用 6-((叔丁氧羰基)氨基)吡啶酸乙酯衍生物的潜力,这些材料在医疗保健和材料科学中具有广泛的应用 (Waschinski & Tiller, 2005)。

药物递送系统

一项关于新型 pH 和氧化还原响应纳米颗粒系统的设计、合成和表征的研究,用于增强疏水性药物的空间递送,突出了 6-((叔丁氧羰基)氨基)吡啶酸乙酯衍生物在创建先进药物递送载体中的作用。这些系统可以通过确保靶向递送和受控释放来提高各种治疗剂的功效和安全性 (Yildirim 等人,2016)。

叔丁氧羰基化试剂

已经证明了 1-叔丁氧基-2-叔丁氧羰基-1,2-二氢异喹啉 (BBDI) 在没有碱的情况下用作芳香族和脂肪族胺盐酸盐和酚的叔丁氧羰基化试剂。这种化学选择性反应在温和条件下以高产率进行,突出了其在合成过程中保护官能团中的用途 (Ouchi, Saito, Yamamoto, & Takahata, 2002)。

安全和危害

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

属性

IUPAC Name |

ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-5-18-11(16)9-7-6-8-10(14-9)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFUIDQWOBQJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598258 | |

| Record name | Ethyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-((tert-butoxycarbonyl)amino)picolinate | |

CAS RN |

203321-86-2 | |

| Record name | Ethyl 6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)

![Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-](/img/structure/B1357398.png)